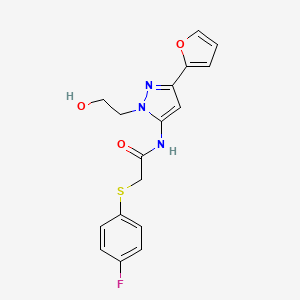
N-(2-Chlorophenyl)-4-(5-fluoropyrimidin-2-yl)-3-oxopiperazine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Chlorophenyl)-4-(5-fluoropyrimidin-2-yl)-3-oxopiperazine-1-carboxamide, also known as CPI-444, is a small molecule inhibitor that targets adenosine A2A receptor. It has gained significant attention in the scientific community due to its potential therapeutic applications in cancer treatment.
Mécanisme D'action
N-(2-Chlorophenyl)-4-(5-fluoropyrimidin-2-yl)-3-oxopiperazine-1-carboxamide selectively binds to adenosine A2A receptor and inhibits its activity. Adenosine A2A receptor is known to suppress the activation of immune cells, which can promote tumor growth. N-(2-Chlorophenyl)-4-(5-fluoropyrimidin-2-yl)-3-oxopiperazine-1-carboxamide blocks the inhibitory effect of adenosine A2A receptor, leading to the activation of immune cells and the suppression of tumor growth.
Biochemical and Physiological Effects
N-(2-Chlorophenyl)-4-(5-fluoropyrimidin-2-yl)-3-oxopiperazine-1-carboxamide has been shown to have several biochemical and physiological effects. It has been shown to increase the production of cytokines, which are signaling molecules that activate immune cells. It also increases the infiltration of immune cells into tumors, which can lead to the suppression of tumor growth. N-(2-Chlorophenyl)-4-(5-fluoropyrimidin-2-yl)-3-oxopiperazine-1-carboxamide has also been shown to have an effect on the tumor microenvironment, which can promote the activation of immune cells.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-Chlorophenyl)-4-(5-fluoropyrimidin-2-yl)-3-oxopiperazine-1-carboxamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has a high selectivity for adenosine A2A receptor, which reduces the risk of off-target effects. However, N-(2-Chlorophenyl)-4-(5-fluoropyrimidin-2-yl)-3-oxopiperazine-1-carboxamide also has some limitations. It has a relatively short half-life, which can limit its effectiveness in vivo. It also has poor solubility in aqueous solutions, which can make it difficult to administer.
Orientations Futures
There are several future directions for the research on N-(2-Chlorophenyl)-4-(5-fluoropyrimidin-2-yl)-3-oxopiperazine-1-carboxamide. One direction is to investigate its effectiveness in combination with other cancer treatments, such as chemotherapy and immunotherapy. Another direction is to explore its potential therapeutic applications in other diseases, such as autoimmune disorders and neurodegenerative diseases. Additionally, further research is needed to optimize the synthesis method of N-(2-Chlorophenyl)-4-(5-fluoropyrimidin-2-yl)-3-oxopiperazine-1-carboxamide and to develop more effective formulations for its administration.
Conclusion
N-(2-Chlorophenyl)-4-(5-fluoropyrimidin-2-yl)-3-oxopiperazine-1-carboxamide is a small molecule inhibitor that targets adenosine A2A receptor and has potential therapeutic applications in cancer treatment. Its mechanism of action involves the activation of immune cells and the suppression of tumor growth. N-(2-Chlorophenyl)-4-(5-fluoropyrimidin-2-yl)-3-oxopiperazine-1-carboxamide has several advantages for lab experiments, but also has some limitations. There are several future directions for the research on N-(2-Chlorophenyl)-4-(5-fluoropyrimidin-2-yl)-3-oxopiperazine-1-carboxamide, including investigating its effectiveness in combination with other cancer treatments and exploring its potential therapeutic applications in other diseases.
Méthodes De Synthèse
N-(2-Chlorophenyl)-4-(5-fluoropyrimidin-2-yl)-3-oxopiperazine-1-carboxamide can be synthesized using a multistep process that involves the reaction of 2-chlorobenzylamine with 5-fluoropyrimidine-2-carboxylic acid, followed by the coupling of the resulting intermediate with piperazine-1-carboxylic acid. The final product is obtained after purification by column chromatography and recrystallization.
Applications De Recherche Scientifique
N-(2-Chlorophenyl)-4-(5-fluoropyrimidin-2-yl)-3-oxopiperazine-1-carboxamide has been extensively studied for its potential therapeutic applications in cancer treatment. Adenosine A2A receptor is overexpressed in several types of cancer, including melanoma, lung cancer, and colorectal cancer. N-(2-Chlorophenyl)-4-(5-fluoropyrimidin-2-yl)-3-oxopiperazine-1-carboxamide inhibits adenosine A2A receptor, which leads to the activation of immune cells and the suppression of tumor growth. The drug has shown promising results in preclinical studies and is currently being tested in clinical trials.
Propriétés
IUPAC Name |
N-(2-chlorophenyl)-4-(5-fluoropyrimidin-2-yl)-3-oxopiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClFN5O2/c16-11-3-1-2-4-12(11)20-15(24)21-5-6-22(13(23)9-21)14-18-7-10(17)8-19-14/h1-4,7-8H,5-6,9H2,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXEZWINWNLUUAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1C(=O)NC2=CC=CC=C2Cl)C3=NC=C(C=N3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClFN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Chlorophenyl)-4-(5-fluoropyrimidin-2-yl)-3-oxopiperazine-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(6-benzyl-1-ethyl-3-methyl-5,7-dioxo-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-d]pyrimidin-4-yl)-N-(3-methoxybenzyl)acetamide](/img/structure/B2627159.png)
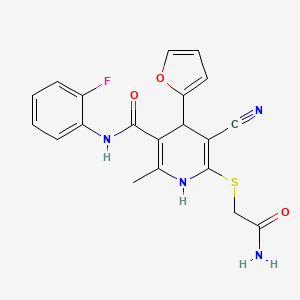
![2-{[4-(Tert-butyl)benzyl]sulfanyl}-5-methoxy-4-pyrimidinol](/img/structure/B2627162.png)
![2-{5-[3-(Pyrrolidinylsulfonyl)phenyl]-1,3,4-oxadiazol-2-ylthio}acetic acid](/img/structure/B2627163.png)
![N'-(4-methoxybenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzohydrazide](/img/structure/B2627164.png)

![3-[(4-methyl-5-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-4H-1,2,4-triazol-3-yl)sulfanyl]-4-oxo-4-phenylbutanoic acid](/img/structure/B2627168.png)
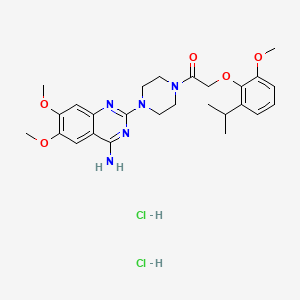
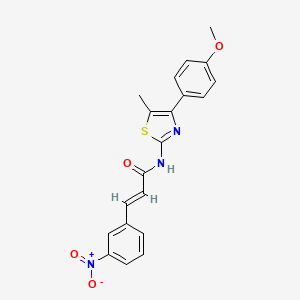
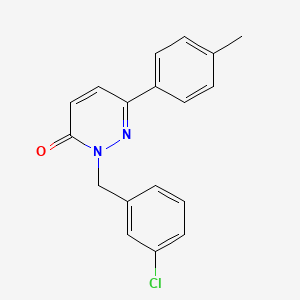
![4-{[(4-bromophenyl)sulfanyl]methyl}-5-chloro-1-methyl-3-{[(4-methylphenyl)sulfanyl]methyl}-1H-pyrazole](/img/structure/B2627175.png)
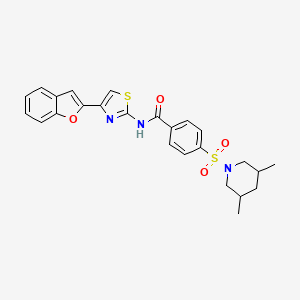
![2-(Furan-2-yl)-5-((3-methoxyphenyl)(pyrrolidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2627177.png)
